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Compound of Interest

Compound Name:
2-(Furan-2-yl)-1-

isopropylpiperidine

Cat. No.: B11792001

Get Quote

Executive Summary
In drug discovery, the piperidine moiety is a pharmacophore "privileged structure," serving as

the backbone for numerous analgesics (e.g., Fentanyl), antihistamines, and anticoagulants.

The thermodynamic stability of N-substituted piperidines directly influences synthetic yield,

shelf-life stability, and metabolic predictability.

This guide moves beyond static data, providing the enthalpic baselines required to model

reaction kinetics and the experimental protocols necessary to validate them. We focus on the

critical interplay between steric hindrance (N-substituents) and ring strain, quantified through

combustion calorimetry and transpiration methods.

Structural Energetics & Conformational Analysis[1]
[2][3]
The thermochemical behavior of N-substituted piperidines is governed by the conformational

equilibrium of the six-membered ring. Unlike cyclohexane, the presence of the nitrogen lone
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pair introduces stereoelectronic effects (anomeric/Bohlmann effects) that alter the standard

enthalpy of formation (

).

The Equatorial Preference
In N-alkylpiperidines, the substituent (

) predominantly occupies the equatorial position to minimize 1,3-diaxial repulsive interactions.
However, as the size of

increases, the entropic penalty of the axial conformer changes, though the enthalpic barrier
remains the dominant factor.

N-H Piperidine: The lone pair is small; the axial N-H conformer is accessible but less stable (

).

N-Methylpiperidine: The methyl group is strictly equatorial (

). The lone pair occupies the axial position, facilitating

hyperconjugation (Bohlmann effect), which stabilizes the molecule.

Diagram: Conformational Energy Landscape
The following diagram illustrates the energetic relationship between the equatorial and axial

conformers of N-substituted piperidines.
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Figure 1: Energetic pathway of ring inversion. The equatorial conformer is stabilized by both

steric relief and stereoelectronic hyperconjugation.

Standard Enthalpies: Experimental Data
The following data aggregates high-precision measurements derived from static bomb

combustion calorimetry (for

) and the transpiration method (for

).

Table 1: Thermochemical Properties at [4][5]
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Compound Formula

Piperidine

N-

Methylpiperidi

ne

N-

Ethylpiperidin

e

N-

Propylpiperidi

ne

N-

Butylpiperidin

e

N-

Phenylpiperid

ine

Data Source: Consolidated from Verevkin et al. (2000) and Ribeiro da Silva et al. (2006).

Technical Insight: The "Strainless" Nature
Analysis of the group additivity increments reveals that N-alkylated piperidine rings are

essentially strainless. The enthalpy of formation decreases (becomes more stable) linearly with

the addition of methylene (

) groups in the alkyl chain (

per group), indicating no significant ring distortion occurs upon N-substitution.

Experimental Methodologies
To replicate or expand upon these datasets, strict adherence to specific protocols is required.

[1][2] Volatile amines present unique challenges: hygroscopicity (absorbing atmospheric water)

and high vapor pressure (mass loss during weighing).
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Protocol: Static Bomb Combustion Calorimetry
This method determines the energy of combustion (

), which is then converted to enthalpy of formation.

Critical Pre-requisite:

Sample Encapsulation: Due to volatility, N-substituted piperidines must be sealed in Mylar®

or polyethylene ampoules.

Internal Standard: Benzoic acid (NIST SRM 39j) is used for calibration.

Workflow Logic:

Mass Determination: Weigh the Mylar bag empty, then filled with amine. (Precision:

).

Combustion: Burn in

of pure Oxygen.

Correction: Apply Washburn corrections (adjusting for standard states of

,

, and

formation).
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Start: Sample Preparation

Seal Amine in Mylar Ampoule
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High-Precision Weighing
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Add 1mL Water (Saturate Phase)

Ignition & Adiabatic Measurement
(Record ΔT)

Post-Combustion Analysis
(Titrate HNO3 formed)

Calculate ΔcU -> ΔcH
(Apply Washburn Corrections)
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Figure 2: Combustion Calorimetry workflow for volatile organic amines.

Protocol: Transpiration Method
For determining Enthalpy of Vaporization (

) at

.[3] This method is superior to boiling point extrapolation for thermally sensitive amines.
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Principle: A carrier gas (

) is saturated with the sample vapor at a constant temperature (

). The mass of vapor transported is determined by condensation or GC analysis.

Step-by-Step:

Saturation: Pass dry

gas through a thermostated U-tube containing the piperidine derivative dispersed on glass
beads (maximizes surface area).

Equilibrium Check: Measure vapor pressure at different flow rates. Validity Check: Calculated

pressure must be independent of flow rate.

Collection: Condense the vapor in a cold trap (

).

Quantification: Determine mass loss of the U-tube or mass gain of the trap.

Calculation: Use the ideal gas law to calculate vapor pressure (

) and the Clausius-Clapeyron equation to derive

.

Theoretical Validation (Computational)
Experimental data should be cross-validated with high-level ab initio calculations. For N-

substituted piperidines, the G3MP2 composite method provides the highest accuracy-to-cost

ratio, typically within

of experimental values.

Recommended Computational Level:

Method: G3(MP2)//B3LYP

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11792001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Basis Set: 6-31G(d) for geometry optimization; larger sets for energy.

Isodesmic Reactions: Use bond separation reactions to cancel out systematic errors.

Example: Piperidine + Ethane

N-Ethylpiperidine +
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11792001/docs#thermochemical-properties-of-n-
substituted-piperidines-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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